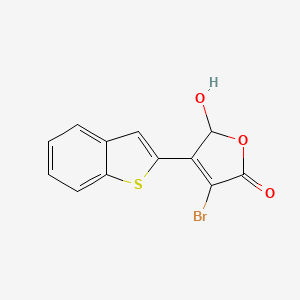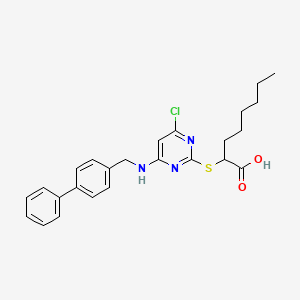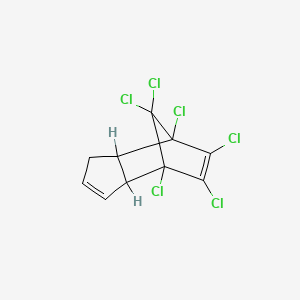
氯丹
概述
描述
Chlordene, also known as chlordane, is an organochlorine compound that was widely used as a pesticide. It is a white solid with a slightly pungent, chlorine-like odor. Chlordene was primarily used for termite treatment in buildings and as an agricultural insecticide until it was banned in many countries due to its toxicity and environmental persistence .
科学研究应用
Chlordene has been studied extensively for its environmental impact and toxicological effects. It has been used in research to understand the mechanisms of pesticide toxicity, environmental persistence, and bioaccumulation. In biology and medicine, chlorden has been used to study its effects on the nervous system, liver, and endocrine system. Industrially, chlorden was used as a pesticide for termite control and agricultural purposes .
作用机制
Target of Action
Chlorden, also known as Chlordane, is an organochlorine compound that was primarily used as a pesticide . The primary targets of Chlorden are chloride channels . Chloride channels are involved in a wide range of biological functions, including epithelial fluid secretion, cell-volume regulation, neuroexcitation, smooth-muscle contraction, and acidification .
Pharmacokinetics
It is known that chlorden is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals . This suggests that Chlorden has a long half-life and can persist in the body for extended periods, potentially leading to bioaccumulation and increased toxicity over time.
Result of Action
The molecular and cellular effects of Chlorden’s action are primarily related to its disruption of chloride ion transport. This can lead to alterations in cell volume, changes in membrane potential, and disruption of normal physiological processes . In humans, exposure to Chlorden has been linked to cancers, diabetes, and neurological disorders .
Action Environment
Chlorden’s action, efficacy, and stability can be influenced by various environmental factors. For example, it was used for termite-treatment of homes in the United States until it was banned in 1988 . In such environments, Chlorden can persist for many years, leading to ongoing exposure . Furthermore, Chlorden can contaminate the indoor air of homes where it was applied, providing another route of exposure .
生化分析
Biochemical Properties
Chlorden interacts with various biomolecules, primarily enzymes and proteins, in biochemical reactions. It is an organochlorine compound, which means it contains carbon, hydrogen, and chlorine atoms The chlorine atoms in Chlorden can interact with biomolecules, influencing their function and behavior
Cellular Effects
Chlorden has significant effects on various types of cells and cellular processes. It is known to interfere with cell communication in vitro, a characteristic of many tumor promoters . Exposure to Chlorden has been linked to cancers, diabetes, and neurological disorders . It affects mainly the nervous system and liver in people and animals .
Molecular Mechanism
The molecular mechanism of Chlorden’s action involves its interaction with biomolecules at the molecular level. As an organochlorine compound, Chlorden can bind to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorden change over time. Chlorden is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals . This suggests that Chlorden may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Chlorden vary with different dosages in animal models. High levels of Chlorden exposure can cause convulsions or death in animals
Metabolic Pathways
Chlorden is involved in various metabolic pathways. It is known to influence the chloride ion homeostasis in the body . Chloride is the most abundant anion and plays a crucial role in physiological processes, regulation, and signaling pathways
Transport and Distribution
Chlorden is transported and distributed within cells and tissues. It sticks strongly to soil particles at the surface so it is not likely to move into groundwater . It can stay in the soil for over 20 years
准备方法
Chlordene is synthesized by the chlorination of chlordene (hexachlorotetrahydromethanoindene), a cyclodiene compound. The commercial insecticide contains 60 to 75 percent chlorden, with the remainder consisting of related compounds such as heptachlor . The chlorination process involves the addition of chlorine atoms to the cyclodiene ring, resulting in a stable and persistent insecticide .
化学反应分析
Chlordene undergoes several types of chemical reactions, including:
Oxidation: Chlordene can be oxidized to form various metabolites, including oxychlordane.
Reduction: Reduction reactions can convert chlorden to less chlorinated compounds.
Substitution: Chlordene can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
相似化合物的比较
Chlordene belongs to the cyclodiene family of organochlorine insecticides, which also includes compounds such as aldrin, dieldrin, and endrin. These compounds share similar chemical structures and mechanisms of action but differ in their specific chlorine content and environmental persistence. Chlordene is unique in its high chlorine content, which contributes to its stability and persistence in the environment .
Similar Compounds
- Aldrin
- Dieldrin
- Endrin
- Heptachlor
- Nonachlor
Chlordene’s high chlorine content and stability make it particularly effective as a long-lasting insecticide, but also contribute to its environmental and health hazards .
属性
IUPAC Name |
1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXQCUJXDUNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027545 | |
| Record name | Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
| Record name | Chlordene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 4.62X10-4 mg/L @ 25 °C | |
| Record name | CHLORDENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00002 [mmHg], 2.0X10-5 mm Hg at 25 °C /Estimated/ | |
| Record name | Chlordene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORDENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3734-48-3 | |
| Record name | Chlordene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3734-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlordene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0NOO4CU6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORDENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different structural isomers of Chlordene found in technical grade Chlordane?
A1: Technical grade Chlordane contains three isomers of Chlordene with the molecular formula C10H6Cl6. These are designated as α-Chlordene, β-Chlordene, and γ-Chlordene. These isomers were characterized using a combination of spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H-NMR and 13C-NMR), and chlorine nuclear quadrupole resonance (35Cl-NQR) [].
Q2: How does the structure of Chlordene relate to its insecticidal activity?
A2: While the provided research focuses heavily on the structural analysis and chemical reactions of Chlordene and its isomers, it also highlights the variation in insecticidal properties among these isomers. For instance, the addition of HCl to Chlordene leads to the formation of α-, β-, and γ-Dihydroheptachlor. Notably, the β-Dihydroheptachlor isomer exhibits insecticidal activity with significantly lower toxicity to warm-blooded animals compared to the other isomers []. This observation suggests that specific structural features play a crucial role in determining the insecticidal activity and mammalian toxicity of Chlordene derivatives. Further research exploring the structure-activity relationships of various Chlordene analogs is needed to fully understand these connections.
Q3: What are the primary photochemical reactions observed in Chlordene isomers?
A3: Upon UV irradiation in a methanol solution, α-, β-, and γ-Chlordene undergo [2π + 2π] photocycloaddition and photodechlorination reactions []. The resulting photoproducts were characterized using MS, IR, and proton magnetic resonance (PMR) spectroscopy. Importantly, the insecticidal activity of these photoisomerization and photodechlorination products differed from the original Chlordene isomers, further highlighting the impact of structural modifications on biological activity [].
Q4: How does Chlordene react with Hexachlorocyclopentadiene?
A4: Chlordene analogs can be synthesized through a Diels-Alder reaction between cycloheptatriene (CHT) or cycloheptadiene (CHD) and Hexachlorocyclopentadiene (HCP) []. This reaction yields seven-membered ring homologs of Chlordene. The structures of these products were confirmed by subsequent reactions, UV spectroscopy, and NMR analysis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
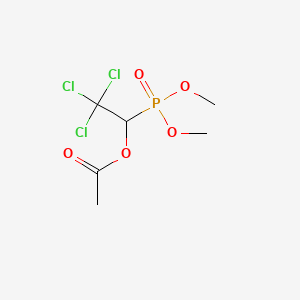
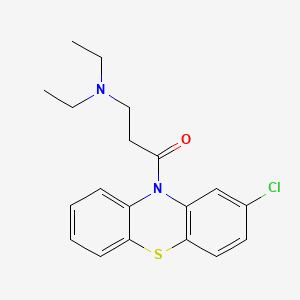
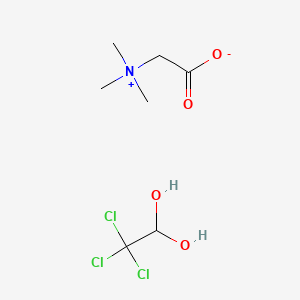
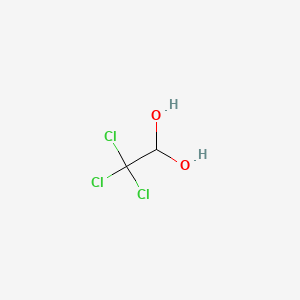
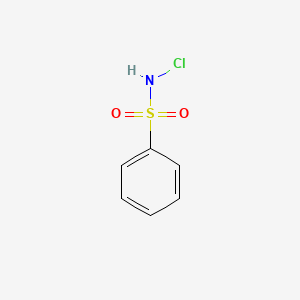
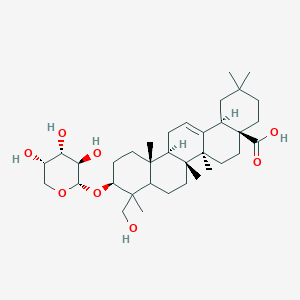
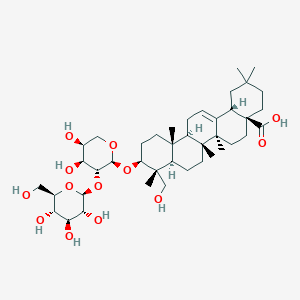
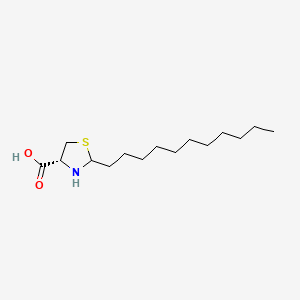
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

